molecular formula C14H16ClNSi B1618278 N,N-Dimethylaminochlorodiphenylsilane CAS No. 25374-11-2

N,N-Dimethylaminochlorodiphenylsilane

Cat. No.: B1618278
CAS No.: 25374-11-2
M. Wt: 261.82 g/mol
InChI Key: XBQPHUAUIRYNJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Dimethylaminochlorodiphenylsilane: is an organosilicon compound with the molecular formula C14H16ClNSi . It is known for its unique chemical properties and is widely used in various fields of chemistry and industry. The compound consists of a silicon atom bonded to two phenyl groups, a chlorine atom, and a dimethylamino group.

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N-Dimethylaminochlorodiphenylsilane can be synthesized through several methods. One common method involves the reaction of diphenyldichlorosilane with dimethylamine . The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:

(C6H5)2SiCl2+HN(CH3)2(C6H5)2SiClN(CH3)2+HCl\text{(C}_6\text{H}_5\text{)}_2\text{SiCl}_2 + \text{HN(CH}_3\text{)}_2 \rightarrow \text{(C}_6\text{H}_5\text{)}_2\text{SiClN(CH}_3\text{)}_2 + \text{HCl} (C6​H5​)2​SiCl2​+HN(CH3​)2​→(C6​H5​)2​SiClN(CH3​)2​+HCl

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar methods. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production.

Chemical Reactions Analysis

Types of Reactions: N,N-Dimethylaminochlorodiphenylsilane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles such as alcohols, amines, and thiols.

    Oxidation Reactions: The compound can be oxidized to form silanols or siloxanes.

    Reduction Reactions: Reduction of the compound can lead to the formation of silanes.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include alcohols, amines, and thiols. The reactions are typically carried out in the presence of a base such as .

    Oxidation Reactions: Oxidizing agents such as or are used.

    Reduction Reactions: Reducing agents such as or are employed.

Major Products Formed:

    Substitution Reactions: Products include , , and .

    Oxidation Reactions: Products include and .

    Reduction Reactions: Products include .

Scientific Research Applications

N,N-Dimethylaminochlorodiphenylsilane has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of various organosilicon compounds. It is also used in the preparation of , , and .

    Biology: The compound is used in the modification of biomolecules and in the development of .

    Medicine: It is used in the synthesis of and in the development of .

    Industry: The compound is used in the production of , , and .

Mechanism of Action

The mechanism of action of N,N-Dimethylaminochlorodiphenylsilane involves the interaction of the silicon atom with various molecular targets. The compound can form covalent bonds with nucleophiles, leading to the formation of silanes , silanols , and siloxanes . The dimethylamino group can also participate in hydrogen bonding and electrostatic interactions , influencing the reactivity and stability of the compound.

Comparison with Similar Compounds

N,N-Dimethylaminochlorodiphenylsilane can be compared with other similar compounds such as:

    Diphenyldichlorosilane: Lacks the dimethylamino group, making it less reactive in certain substitution reactions.

    N,N-Dimethylaminodiphenylsilane: Lacks the chlorine atom, making it less reactive in certain substitution reactions.

    Chlorodiphenylsilane: Lacks the dimethylamino group, making it less versatile in chemical reactions.

The presence of both the dimethylamino group and the chlorine atom in this compound makes it a unique and versatile compound in various chemical reactions and applications.

Properties

CAS No.

25374-11-2

Molecular Formula

C14H16ClNSi

Molecular Weight

261.82 g/mol

IUPAC Name

N-[chloro(diphenyl)silyl]-N-methylmethanamine

InChI

InChI=1S/C14H16ClNSi/c1-16(2)17(15,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,1-2H3

InChI Key

XBQPHUAUIRYNJR-UHFFFAOYSA-N

SMILES

CN(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)Cl

Canonical SMILES

CN(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)Cl

25374-11-2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.